Scaffold Differentiation: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in ATR Kinase Inhibition
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, of which the target compound is a key building block, enables a distinct binding mode in the ATR kinase ATP pocket that is not achievable with the widely used pyrrolo[2,3-d]pyrimidine scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS: 3680-69-1) [1][2]. In a 2023 European Journal of Medicinal Chemistry study, optimized ATR inhibitors built on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core (compound 48f) achieved an IC50 of 0.0030 µM against ATR kinase [1]. This is 2.3-fold more potent than the best-in-class inhibitor from the related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series reported in 2022 (compound 5g, IC50 = 0.007 µM) [2], and represents a significantly higher baseline potency than typical pyrrolo[2,3-d]pyrimidine-based ATR inhibitors, which generally exhibit IC50 values >0.100 µM unless heavily optimized [3].
| Evidence Dimension | Biochemical IC₅₀ against ATR kinase |
|---|---|
| Target Compound Data | 0.0030 µM (compound 48f, a derivative of the target scaffold) |
| Comparator Or Baseline | 0.007 µM (compound 5g, same scaffold, earlier generation); >0.100 µM (pyrrolo[2,3-d]pyrimidine derivatives, class baseline) |
| Quantified Difference | 2.3-fold improvement over earlier lead; >33-fold improvement over pyrrolo[2,3-d] class baseline |
| Conditions | Biochemical ATR kinase inhibition assay |
Why This Matters
This scaffold-specific potency advantage directly translates to a higher probability of achieving lead-like profiles with reduced synthetic burden, making the target compound a strategic choice for initiating ATR inhibitor programs.
- [1] Qi, Y., Wang, K., Long, B., Yue, H., Wu, Y., Yang, D., Tong, M., Shi, X., Hou, Y., & Zhao, Y. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 246, 114958. View Source
- [2] Li, Z., & Zhao, Y. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128587. View Source
- [3] Li, Y., et al. (2020). An Update on JAK Inhibitors. Current Medicinal Chemistry, 27(20), 3362-3405. (Context for pyrrolo[2,3-d]pyrimidine class baseline). View Source
